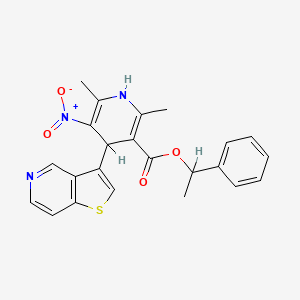
LY-426965
説明
The compound “(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group, which is known to have therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for its functional groups. For example, the piperazine ring can undergo reactions with acids and bases, and the methoxyphenyl group can participate in electrophilic aromatic substitution reactions .科学的研究の応用
セロトニン拮抗薬
LY-426965は、セロトニン拮抗薬として知られています . この化合物は、神経化学の分野で重要なセロトニン拮抗薬の合成に使用されてきました .
4級中心の非対称構築
この化合物は、エナンチオ選択的アリル化による4級中心の非対称構築に使用されてきました . この用途は、特に複雑な有機分子の合成において、有機化学の分野で非常に重要です .
創薬
this compoundは、5-HT1A受容体を標的とする低分子薬として特定されています . この化合物は、さまざまな疾患の潜在的な治療薬として研究されてきました .
神経学的状態の治療
この化合物は、さまざまな神経学的状態の治療のための重要な標的として特定されています . これは、神経疾患の治療薬の開発における潜在的な用途を示唆しています .
α1アドレナリン受容体拮抗薬
この化合物は、α1アドレナリン受容体拮抗薬としての可能性について研究されてきました . これは、高血圧やその他の心臓血管疾患などの状態の治療における影響を与える可能性があります .
ウラピジルの合成
この化合物は、本態性高血圧および高血圧緊急症の治療に重要な薬剤であるウラピジルの合成に使用されてきました . これは、医薬品化学の分野における重要性を示しています .
作用機序
Target of Action
LY-426965, also known as UNII-DZ9R5YHV3U or (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a 5-HT1A receptor antagonist . This means it binds to the 5-HT1A receptors and blocks their activation by serotonin. By doing so, it prevents the serotonin-mediated inhibitory neurotransmission and enhances the effect of selective serotonin reuptake inhibitors (SSRIs) on presynaptic 5-HT function .
Biochemical Pathways
The 5-HT1A receptor is involved in several biochemical pathways. It plays an important role in the regulation of satiety, glycemia, and endocrine status . When this compound, a specific 5-HT1A antagonist, is administered, it can prevent increases in plasma corticosterone, which are associated with increases in plasma glucose .
Pharmacokinetics
It is known that this compound is a small molecule drug . Small molecule drugs generally have good bioavailability due to their low molecular weight, which allows them to cross cell membranes easily. They are also often orally bioavailable .
Result of Action
This is suggestive of increased postsynaptic 5-HT function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, such as paroxetine . Additionally, the drug’s action can be influenced by the physiological state of the individual, such as their endocrine status . .
生化学分析
Biochemical Properties
(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one plays a significant role in biochemical reactions as a selective antagonist of the serotonin 1A receptor . This compound interacts with the serotonin 1A receptor, a G protein-coupled receptor (GPCR) involved in various neurological processes . By binding to this receptor, (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one inhibits the receptor’s activity, thereby modulating serotonin signaling pathways . This interaction is crucial for its potential therapeutic effects in treating disorders related to serotonin dysregulation .
Cellular Effects
(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one influences various cellular processes by modulating serotonin signaling pathways . It affects cell function by inhibiting the serotonin 1A receptor, which plays a role in regulating mood, anxiety, and other neurological functions . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, studies have shown that antagonism of the serotonin 1A receptor by (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one can prevent increases in plasma glucose and corticosterone levels .
Molecular Mechanism
The molecular mechanism of (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one involves its binding to the serotonin 1A receptor . As a full antagonist, it binds to the receptor without activating it, thereby blocking the receptor’s normal function . This inhibition prevents the downstream signaling events typically triggered by serotonin binding, leading to altered cellular responses . The compound’s selective antagonism of the serotonin 1A receptor is key to its potential therapeutic effects in conditions like depression and anxiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one have been observed to change over time . Studies have shown that the compound can induce dose- and time-dependent increases in plasma glucose and corticosterone levels . These effects are prevented by prior administration of the compound, indicating its stability and sustained activity over time . Additionally, the compound’s stability and degradation in laboratory settings are crucial for its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one vary with different dosages in animal models . Dose-dependent increases in plasma glucose and corticosterone levels have been observed, with no alterations in insulin levels . These findings suggest that the compound’s effects are dose-dependent and can be modulated by adjusting the dosage . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one is involved in metabolic pathways related to serotonin signaling . As a selective antagonist of the serotonin 1A receptor, it interacts with enzymes and cofactors involved in serotonin metabolism . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one within cells and tissues are essential for its activity . The compound is transported across cell membranes and distributed to various tissues, where it interacts with the serotonin 1A receptor . This distribution is facilitated by transporters and binding proteins that help localize the compound to specific cellular compartments . The compound’s localization and accumulation within tissues are critical for its therapeutic effects .
Subcellular Localization
The subcellular localization of (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one affects its activity and function . The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the serotonin 1A receptor . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYDXBSTHCF-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431739 | |
| Record name | UNII-DZ9R5YHV3U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-82-4 | |
| Record name | LY-426965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-DZ9R5YHV3U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-426965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7S)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1675613.png)
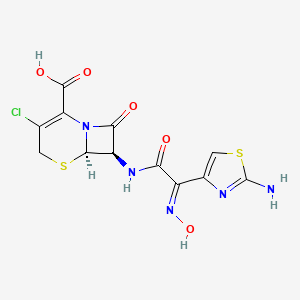
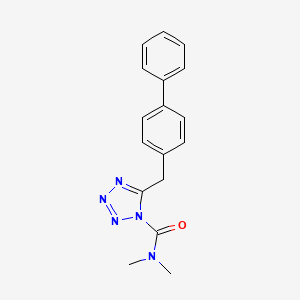

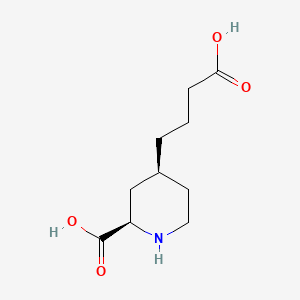
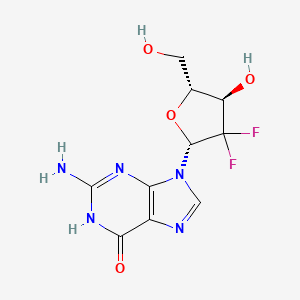
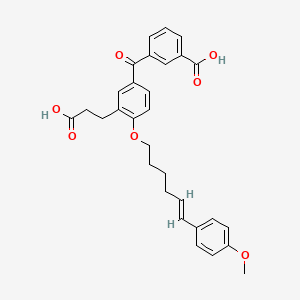

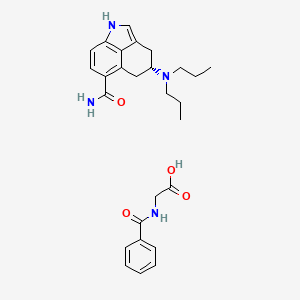


![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)
![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)
